molecular formula C8H7BrCl2O B1615426 2-Bromo-1-(3,4-dichlorophenyl)ethanol CAS No. 7495-24-1

2-Bromo-1-(3,4-dichlorophenyl)ethanol

Cat. No.: B1615426
CAS No.: 7495-24-1
M. Wt: 269.95 g/mol
InChI Key: ZFMARCNWWLHGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3,4-dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H7BrCl2O and its molecular weight is 269.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7495-24-1

Molecular Formula

C8H7BrCl2O

Molecular Weight

269.95 g/mol

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)ethanol

InChI

InChI=1S/C8H7BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2

InChI Key

ZFMARCNWWLHGAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(CBr)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CBr)O)Cl)Cl

7495-24-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 13 g (49 mmol) 2-bromo-1-(3,4-dichlorophenyl)ethanone in 250 ml THF was added 17 g (53 mmol) (+)-B-chlorodiisopinocampheyl-borane. The reaction mixture was stirred 6 hours at 0° C., then allowed to warm to room temperature and stir 14 hours. An additional 2 g (6 mmol) of (+)-B-chlorodiisopinocampheyl-borane was added and the reaction mixture stirred 4 more hours, then concentrated in vacuo. To this was added 250 ml ether and 10 ml diethanolamine and the resulting slurry stirred for 2 hours, then filtered through celite. The filtercake was washed 2×200 ml ether and the combined filtrates washed with 500 ml 10% aqueous KHSO4, 500 mL saturated aqueous NaHCO3, and 500 mL brine, then dried over MgSO4, filtered and concentrated. Purification by flash chromatography (9×20 cm silica gel, 100% CH2Cl2) afforded 11.2 g 2-bromo-1-(3,4-dichlorophenyl)ethanol. 1H NMR(300 mHz, CDCl3) 7.52 (d, 1H, J=3 Hz); 7.45 (d, 1H, J=9 Hz); 7.22 (dd, 1H, J=9and 3 Hz); 4.70 (dt, 1H, J=9 and 3.4 Hz); 3.62 (dd, 1H, J=11 and 3.4 Hz); 3.49 (dd, 1H; J=11 and 9 Hz); 2.66 (d, 1H; J=3.4 Hz)
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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